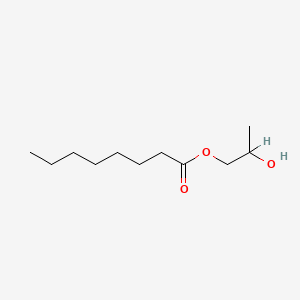
2-ヒドロキシプロピルオクタン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxypropyl octanoate is an organic compound belonging to the class of fatty acid esters. It is characterized by its molecular formula, C11H22O3, and is commonly used in various industrial and scientific applications due to its unique chemical properties .
科学的研究の応用
2-Hydroxypropyl octanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is utilized in studies involving lipid metabolism and as a model compound for studying ester hydrolysis.
Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility and ability to enhance the permeability of pharmaceutical compounds.
Industry: 2-Hydroxypropyl octanoate is employed in the production of cosmetics, lubricants, and plasticizers.
作用機序
Target of Action
2-Hydroxypropyl octanoate is a fatty acid ester . Fatty acid esters are known to interact with various targets in the body, including enzymes, receptors, and transport proteins.
Mode of Action
They can also be incorporated into cell membranes, affecting their fluidity and permeability .
Biochemical Pathways
Fatty acid esters can participate in various biochemical processes, including lipid metabolism and signal transduction .
Pharmacokinetics
Fatty acid esters are generally lipophilic, which can influence their absorption and distribution in the body .
Result of Action
Fatty acid esters can affect cell function by altering membrane properties or modulating signal transduction pathways .
Action Environment
The action of 2-Hydroxypropyl octanoate can be influenced by various environmental factors. For example, the presence of other lipids can affect the absorption and distribution of this compound. Additionally, factors such as pH and temperature can influence its stability and efficacy .
準備方法
2-Hydroxypropyl octanoate can be synthesized through esterification reactions involving octanoic acid and 2-hydroxypropyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion. Industrial production methods may involve continuous flow reactors to enhance efficiency and yield .
化学反応の分析
2-Hydroxypropyl octanoate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other functional groups under specific conditions.
類似化合物との比較
2-Hydroxypropyl octanoate can be compared with other fatty acid esters such as:
Propylene glycol caprylate: Similar in structure but differs in the length of the fatty acid chain.
Octanoic acid, 1,2-propyleneglycol ester: Another ester of octanoic acid with slight variations in the alcohol component.
Octanoic acid, ester with 1,2-propanediol: Shares similar properties but may exhibit different reactivity and applications.
These comparisons highlight the unique properties of 2-Hydroxypropyl octanoate, such as its specific ester linkage and its effectiveness as a permeation enhancer in pharmaceutical applications.
特性
CAS番号 |
31565-12-5 |
|---|---|
分子式 |
C11H24O4 |
分子量 |
220.31 g/mol |
IUPAC名 |
octanoic acid;propane-1,2-diol |
InChI |
InChI=1S/C8H16O2.C3H8O2/c1-2-3-4-5-6-7-8(9)10;1-3(5)2-4/h2-7H2,1H3,(H,9,10);3-5H,2H2,1H3 |
InChIキー |
FSVSNKCOMJVGLM-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)OCC(C)O |
正規SMILES |
CCCCCCCC(=O)O.CC(CO)O |
同義語 |
PROPYLENE GLYCOL CAPRYLATE; Octanoic acid, monoester with 1,2-propanediol; PROPYLENEGLYCOLMONOCAPRYLATE; CAPRYOL90; Propylene Glycol Monocaprylate Type I (1 g); Propylene Glycol Monocaprylate Type II (1 g) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















